2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-phenylmorpholino)propyl)acetamide
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Overview
Description
2-(1,3-Dioxoisoindolin-2-yl)-N-(3-(2-phenylmorpholino)propyl)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of isoindolinones, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-N-(3-(2-phenylmorpholino)propyl)acetamide typically involves multiple steps, starting with the formation of the isoindolinone core. One common approach is to react an appropriate isoindolinone derivative with a phenylmorpholine derivative under controlled conditions. The reaction conditions may include the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to ensure efficient production. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxoisoindolin-2-yl)-N-(3-(2-phenylmorpholino)propyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biological processes or as a potential therapeutic agent. In medicine, it could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities. In industry, it may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(1,3-Dioxoisoindolin-2-yl)-N-(3-(2-phenylmorpholino)propyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The phenylmorpholine moiety may interact with receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound can be compared with other isoindolinones and related compounds, such as 2-(1,3-dioxoisoindolin-2-yl)acetic acid and 2-((1,3-dioxoisoindolin-2-yl)oxy)acetic acid. While these compounds share structural similarities, the presence of the phenylmorpholine group in 2-(1,3-Dioxoisoindolin-2-yl)-N-(3-(2-phenylmorpholino)propyl)acetamide makes it unique in terms of its chemical and biological properties.
Conclusion
. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c27-21(16-26-22(28)18-9-4-5-10-19(18)23(26)29)24-11-6-12-25-13-14-30-20(15-25)17-7-2-1-3-8-17/h1-5,7-10,20H,6,11-16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZJYFNCACCQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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